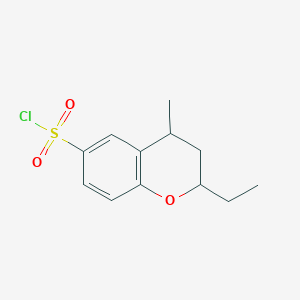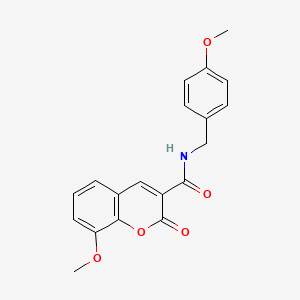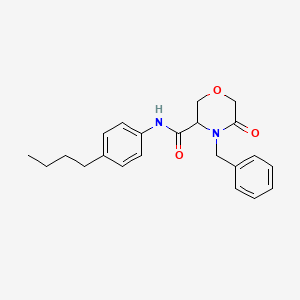
2-Ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride is a chemical compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
The synthesis of 2-Ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-Ethyl-4-methyl-3,4-dihydro-2H-chromene.
Sulfonylation: The chromene derivative is then subjected to sulfonylation using sulfonyl chloride reagents under controlled conditions
Reaction Conditions: The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid generated during the reaction. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
2-Ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The chromene ring can be subjected to oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed in the presence of water or aqueous base to form the corresponding sulfonic acid.
Common reagents used in these reactions include nucleophiles such as amines, alcohols, thiols, and oxidizing or reducing agents like potassium permanganate or sodium borohydride. Major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, and sulfonic acids.
科学的研究の応用
2-Ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active compounds, including potential drug candidates for treating diseases such as cancer, inflammation, and microbial infections.
Biological Studies: The compound is employed in studies investigating the biological activities of chromene derivatives, including their antioxidant, anti-inflammatory, and antimicrobial properties.
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Chemical Biology: The compound serves as a probe in chemical biology studies to investigate cellular processes and molecular interactions.
作用機序
The mechanism of action of 2-Ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the modification of protein function. This can result in the inhibition of enzyme activity or the disruption of protein-protein interactions, thereby affecting various cellular processes.
類似化合物との比較
2-Ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride can be compared with other similar compounds, such as:
4-Methyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride: Lacks the ethyl group at the 2nd position, which may affect its reactivity and biological activity.
2-Ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonic acid: The sulfonic acid derivative, which is more stable and less reactive compared to the sulfonyl chloride.
2-Ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonamide: The sulfonamide derivative, which has different biological properties and applications.
The uniqueness of this compound lies in its reactivity due to the presence of the sulfonyl chloride group, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
特性
IUPAC Name |
2-ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3S/c1-3-9-6-8(2)11-7-10(17(13,14)15)4-5-12(11)16-9/h4-5,7-9H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLGXHBMKQRKTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C2=C(O1)C=CC(=C2)S(=O)(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2601213.png)
![2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2601216.png)
![2-(6-Oxa-2-azaspiro[3.5]nonan-7-yl)acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2601218.png)

![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B2601220.png)
![1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2601221.png)
![N-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)prop-2-enamide](/img/structure/B2601223.png)


![4,5-Dimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2601231.png)
![(E)-2-(benzylthio)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2601232.png)
![N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2601233.png)
![N-[(4-methoxyphenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2601234.png)
![5-amino-1-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2601235.png)
